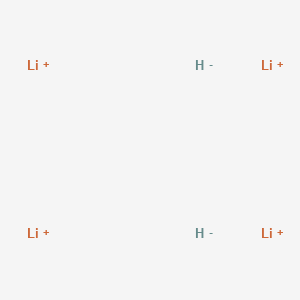

Lithium hydride (Li2H)

CAS No.: 12339-13-8

Cat. No.: VC8221523

Molecular Formula: H2Li4+2

Molecular Weight: 29.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 12339-13-8 |

|---|---|

| Molecular Formula | H2Li4+2 |

| Molecular Weight | 29.9 g/mol |

| IUPAC Name | tetralithium;hydride |

| Standard InChI | InChI=1S/4Li.2H/q4*+1;2*-1 |

| Standard InChI Key | KMXFSVRHSNEWLD-UHFFFAOYSA-N |

| SMILES | [H-].[H-].[Li+].[Li+].[Li+].[Li+] |

| Canonical SMILES | [H-].[H-].[Li+].[Li+].[Li+].[Li+] |

Introduction

Synthesis and Production of Lithium Hydride

Direct Synthesis from Elemental Lithium

The primary method for LiH production involves the exothermic reaction of lithium metal with hydrogen gas:

This reaction proceeds efficiently at temperatures above 600°C, achieving yields exceeding 98% under optimized conditions . Lower temperatures (29–125°C) result in slower kinetics, with yields ranging from 60% to 85% depending on lithium surface purity .

Alternative Synthesis Routes

-

Thermal Decomposition: LiH can be derived from lithium aluminium hydride (LiAlH) at 200°C or lithium borohydride (LiBH) at 300°C .

-

Reduction of Lithium Hydroxide: A patented method involves reducing anhydrous lithium hydroxide (LiOH) with metals like magnesium or aluminum at 300–550°C under inert atmospheres :

This approach avoids hydrogen gas handling, enhancing industrial safety .

Table 1: Comparison of LiH Synthesis Methods

| Method | Temperature Range | Yield (%) | Key Advantages |

|---|---|---|---|

| Direct H Reaction | 600–900°C | 98 | High purity, scalable |

| LiOH Reduction | 300–550°C | 85–90 | No H gas required |

| Thermal Decomposition | 200–300°C | 70–80 | Utilizes precursor complexes |

Physical and Chemical Properties

Structural and Thermal Characteristics

LiH crystallizes in a face-centered cubic lattice with a density of 0.78 g/cm . Its melting point is 688°C, and it decomposes above 900°C . Key thermal properties include:

-

Thermal Conductivity: 0.125 W/(cm·K) for single crystals at 50°C, decreasing to 0.036 W/(cm·K) at 500°C .

Reactivity and Stability

LiH reacts violently with water, releasing hydrogen gas:

This reaction poses explosion risks in humid environments . LiH also reacts with ammonia, ethanol, and acids, forming lithium amide, ethoxide, and salts, respectively .

Table 2: Critical Reactivity Data

| Property | Value | Source |

|---|---|---|

| Water Reactivity | Explosive at >30% humidity | |

| Air Stability | Oxidizes to LiO above 200°C | |

| Solubility | Insoluble in organic solvents |

Applications in Advanced Technologies

Nuclear Fusion and Radiation Shielding

LiH serves as a neutron moderator and tritium breeding material in fusion reactors due to its high hydrogen density (12.6 wt%) . Lawrence Livermore National Laboratory (LLNL) has developed pressureless sintering techniques to produce LiH pellets with 95% density, critical for maintaining structural integrity under neutron flux .

Solid-State Electrolytes

LiBH-LiH composites demonstrate ionic conductivities of S/cm at 30°C, rivaling liquid electrolytes in lithium-ion batteries . These systems enable safer, non-flammable energy storage solutions .

Recent Research Advancements

Sintering and Densification

LLNL’s pressureless sintering achieves 95.8% dense LiH pellets by optimizing heating rates (2.5–20°C/min) and isothermal holds at 650°C . Grain growth reduces porosity, enhancing mechanical stability for fusion applications .

Surface Engineering

Molecular dynamics simulations reveal that hydrogen retention on LiH surfaces decreases sputtering yields by 40% at 100 eV impact energy, improving material longevity in plasma environments .

Hydrolysis for Hydrogen Production

Steam hydrolysis of LiH at 150–500°C achieves 90% hydrogen yield, enabling on-demand hydrogen generation for fuel cells .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume